tert-Butyl (cyclopropylmethyl)glycinate tert-Butyl (cyclopropylmethyl)glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17848821
InChI: InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

tert-Butyl (cyclopropylmethyl)glycinate

CAS No.:

Cat. No.: VC17848821

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (cyclopropylmethyl)glycinate -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name tert-butyl 2-(cyclopropylmethylamino)acetate
Standard InChI InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3
Standard InChI Key LGDCSLHTGLWBNO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CNCC1CC1

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl (cyclopropylmethyl)glycinate hydrochloride belongs to the class of amino acid esters, featuring a glycine backbone modified by a tert-butyl ester group and a cyclopropylmethylamine substituent. The hydrochloride salt enhances its crystallinity and stability, facilitating handling in laboratory settings . The IUPAC name, tert-butyl (cyclopropylmethyl)glycinate hydrochloride, reflects its systematic structure: a glycinate esterified with a tert-butyl group and substituted at the amino position with a cyclopropylmethyl group, neutralized by hydrochloric acid .

Key Structural Features:

  • tert-Butyl ester: Provides steric protection against nucleophilic attack, improving stability under basic conditions.

  • Cyclopropylmethyl group: Introduces conformational rigidity, potentially enhancing receptor binding affinity in drug candidates.

  • Hydrochloride salt: Improves solubility in polar solvents and mitigates hygroscopicity .

Physicochemical Properties

The compound’s molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.72 g/mol . Its physical form is a white to off-white powder, stored at room temperature to prevent degradation . The purity of commercially available batches typically exceeds 95%, as verified by high-performance liquid chromatography (HPLC) .

PropertyValueSource
IUPAC Nametert-butyl (cyclopropylmethyl)glycinate hydrochlorideSigma-Aldrich
Molecular FormulaC₁₀H₂₀ClNO₂Calculated
Molecular Weight221.72 g/molCalculated
CAS Number1909327-88-3Sigma-Aldrich
Physical FormPowderSigma-Aldrich
Storage TemperatureRoom TemperatureSigma-Aldrich
Purity≥95%Sigma-Aldrich

Synthesis and Production

Synthetic Routes

The synthesis of tert-butyl (cyclopropylmethyl)glycinate hydrochloride typically involves a two-step process:

  • Esterification of glycine: Glycine reacts with tert-butanol under acidic conditions to form tert-butyl glycinate.

  • N-Alkylation: The amino group of tert-butyl glycinate undergoes alkylation with cyclopropylmethyl bromide or chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Critical Reaction Parameters:

  • Temperature: Controlled between 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

  • Catalyst: Triethylamine or similar bases facilitate deprotonation during alkylation .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:

  • Automated pH adjustment: Ensures precise neutralization during salt formation.

  • Crystallization: The product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .

Applications in Pharmaceutical Research

Drug Intermediate

The cyclopropylmethyl group’s rigidity makes this compound valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it serves as a precursor in synthesizing candidates for inflammatory and oncological targets .

Conformational Studies

Researchers leverage the cyclopropane ring’s restricted rotation to study ligand-receptor interactions. Nuclear magnetic resonance (NMR) studies of derivatives reveal how conformational constraints affect binding kinetics .

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